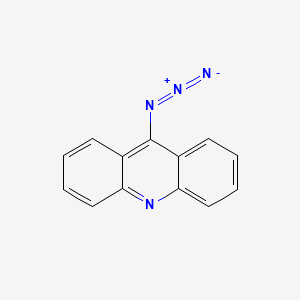

9-Azidoacridine

Description

BenchChem offers high-quality 9-Azidoacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Azidoacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-azidoacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMVRGJRFLFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175601 | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21330-56-3 | |

| Record name | 9-Azidoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 9-Azidoacridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 9-Azidoacridine

9-Azidoacridine stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its acridine core is a well-established pharmacophore known for its DNA intercalating properties, forming the backbone of various therapeutic agents. The introduction of an azide moiety at the 9-position bestows upon this molecule a versatile chemical handle, unlocking a plethora of possibilities for further molecular elaboration through bioorthogonal "click" chemistry. This unique combination of a biologically active scaffold and a reactive functional group makes 9-azidoacridine a valuable building block for the synthesis of novel drug candidates, chemical probes, and diagnostic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of 9-azidoacridine, offering field-proven insights and robust protocols for its preparation and validation.

Section 1: Synthesis of 9-Azidoacridine - A Two-Step Approach

The most reliable and widely adopted synthetic route to 9-azidoacridine is a two-step process commencing with the synthesis of the key intermediate, 9-chloroacridine, followed by a nucleophilic aromatic substitution with sodium azide.

Step 1: Synthesis of 9-Chloroacridine

The precursor, 9-chloroacridine, is synthesized from N-phenylanthranilic acid via a cyclization reaction using phosphorus oxychloride (POCl₃).[1]

Reaction Scheme:

Figure 1: Synthesis of 9-Chloroacridine.

Experimental Protocol: Synthesis of 9-Chloroacridine

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylanthranilic acid and phosphorus oxychloride (a molar excess of POCl₃ is typically used, for example, a 1:5 ratio of N-phenylanthranilic acid to POCl₃).[1][2]

-

Reaction Execution: Heat the reaction mixture to reflux at a temperature of 100-120°C for 3-5 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and generates HCl fumes.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide or ammonia solution, until the pH reaches approximately 8.[1] This will precipitate the crude 9-chloroacridine.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of toluene and petroleum ether to yield 9-chloroacridine as a yellow crystalline solid.[2]

Step 2: Synthesis of 9-Azidoacridine

The final step involves the nucleophilic aromatic substitution of the chloride in 9-chloroacridine with an azide group using sodium azide.[3]

Reaction Scheme:

Figure 2: Synthesis of 9-Azidoacridine.

Experimental Protocol: Synthesis of 9-Azidoacridine

-

Reaction Setup: In a round-bottomed flask, dissolve 9-chloroacridine in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

-

Addition of Reagent: Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time can vary, but a temperature range of 50-80°C for several hours is generally effective.[4] Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product. Collect the solid by vacuum filtration and wash it with water.

-

Purification: The crude 9-azidoacridine can be purified by recrystallization from a suitable solvent system, such as ethanol-water or by column chromatography on silica gel.

Section 2: Characterization of 9-Azidoacridine

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-azidoacridine. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern corresponding to the eight protons of the acridine ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the azide group. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the 13 carbon atoms of the acridine core. The carbon atom at the 9-position, directly attached to the azide group, is expected to have a characteristic chemical shift. |

| FTIR | The most prominent and diagnostic peak in the FTIR spectrum will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, typically appearing in the range of 2100-2160 cm⁻¹. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 9-azidoacridine (C₁₃H₈N₄), which is approximately 220.23 g/mol . Fragmentation patterns may include the loss of dinitrogen (N₂) from the azide group.[5] |

Note: The exact chemical shifts in NMR spectroscopy can be influenced by the solvent used for analysis.[6][7]

Physical Properties

| Property | Description |

| Appearance | Yellow to orange crystalline solid. |

| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in chlorinated solvents and alcohols. Sparingly soluble in water. |

| Melting Point | The melting point should be determined and compared with literature values, if available, as an indicator of purity. |

Section 3: Safety Considerations

Both the reagents and the product in this synthesis require careful handling due to their hazardous nature.

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.

-

Sodium Azide (NaN₃): Is acutely toxic and can be fatal if swallowed or absorbed through the skin.[8] It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper, so it should never be disposed of down the drain.[9][10] Use non-metal spatulas for handling.[9]

-

9-Azidoacridine: As an organic azide, it should be treated as potentially explosive, especially when heated or subjected to shock.[9] It is advisable to work with small quantities and take appropriate safety precautions, such as using a blast shield.[11] All work should be conducted in a well-ventilated fume hood.

Section 4: Applications in Drug Development

The dual functionality of 9-azidoacridine makes it a powerful tool in drug discovery.

-

DNA Intercalation: The planar acridine scaffold allows the molecule to intercalate between the base pairs of DNA, a mechanism of action for many anticancer and antimicrobial agents.

-

Click Chemistry: The azide group serves as a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the efficient and specific conjugation of 9-azidoacridine to a wide variety of molecules containing an alkyne group, such as peptides, carbohydrates, and other small molecules, to create novel hybrid compounds with potentially enhanced biological activity.

Workflow for Utilizing 9-Azidoacridine in Drug Discovery:

Figure 3: Workflow for Drug Discovery using 9-Azidoacridine.

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis and characterization of 9-azidoacridine. By following the detailed protocols and adhering to the necessary safety precautions, researchers can confidently prepare this valuable chemical entity. The unique combination of a proven pharmacophore and a versatile chemical handle ensures that 9-azidoacridine will continue to be a key building block in the development of innovative therapeutics and chemical biology tools.

References

-

Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry.

-

9-aminoacridine. Organic Syntheses Procedure.

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

Nucleophilic aromatic substitution. BYJU'S.

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.

-

Nucleophilic Aromatic Substitution. Chemistry Steps.

-

Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. ResearchGate.

-

Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate.

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health.

- Supplementary Data\ Synthesis of 9-chloroacridine under microwave irradiation method 1 In a 250 mL microwave oven flask, a. [URL: not available]

-

Aromatic Nucleophilic Substitution. Fisher Scientific.

- sodium-azide-organic-azides_0.docx. [URL: not available]

-

mass spectra - fragmentation patterns. Chemguide.

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta.

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

-

Sodium Azide NaN3. Division of Research Safety, University of Illinois.

-

A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.

-

Azides. University of Victoria.

-

Mass Spec Fragmentation Patterns. YouTube.

-

Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.

-

What are the synthesis and applications of N-Phenylanthranilic acid?. Guidechem.

-

Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. ResearchGate.

-

Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs.

-

(PDF) Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate.

Sources

- 1. guidechem.com [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. byjus.com [byjus.com]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. uvic.ca [uvic.ca]

9-Azidoacridine as a photoaffinity label for proteins

9-Azidoacridine as a Photoaffinity Label for Proteins Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

9-Azidoacridine (9-AzA) represents a specialized class of photoaffinity probes that leverages the intrinsic hydrophobicity and intercalating properties of the acridine scaffold. Unlike generic crosslinkers, 9-AzA is particularly effective for mapping nucleotide-binding domains , hydrophobic pockets , and membrane-protein interfaces .

This guide details the synthesis, photochemistry, and experimental application of 9-AzA. It moves beyond standard protocols to address the causality of experimental design—explaining why specific wavelengths, concentrations, and scavengers are critical for generating high-fidelity data.

Chemical Foundation & Synthesis

The Probe Architecture

The utility of 9-AzA lies in its dual functionality:

-

Acridine Core: A planar, hydrophobic tricyclic heterocycle that acts as a reversible competitive inhibitor for nucleotide-binding sites (e.g., ATP/NAD+ pockets) and intercalates into hydrophobic clefts.

-

Azide Moiety (C-9 position): A photolabile group that, upon UV irradiation, converts to a highly reactive nitrene species, covalently trapping the interacting protein residues.

Synthesis Protocol

Note: Organic azides are potentially explosive. Perform all synthesis behind a blast shield in a fume hood.

Reaction Principle: Nucleophilic aromatic substitution (SNAr) of 9-chloroacridine using sodium azide.

Materials:

-

Sodium Azide (NaN3) (Excess)

-

Solvent: Anhydrous Methanol or Ethanol (Dry conditions prevent hydrolysis to acridone)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 9-chloroacridine in anhydrous methanol (approx. 10 mL per gram).

-

Azidation: Add 1.5–2.0 eq of sodium azide.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via TLC (Silica, CHCl3/MeOH) for the disappearance of the starting chloride.

-

Workup: Cool the solution. The product, 9-azidoacridine, typically precipitates as orange/yellow needles.

-

Purification: Filter the precipitate. Wash with cold water to remove excess NaN3 and NaCl. Recrystallize from ethanol if necessary.

-

Storage: Store in the dark at -20°C. Protect from light to prevent premature photolysis.

Figure 1: Synthetic route for 9-Azidoacridine.[1][2] The reaction relies on nucleophilic aromatic substitution under anhydrous conditions to avoid hydrolysis.

Mechanism of Photolabeling

Understanding the photochemistry is vital for interpreting results. Upon irradiation, 9-AzA does not simply insert into C-H bonds (a common misconception).

-

Excitation: UV light (300–366 nm) triggers the loss of N2 from the azide group.

-

Singlet Nitrene: A short-lived singlet nitrene is formed.

-

Ring Expansion: In aryl azides, the singlet nitrene rapidly rearranges into a dehydroazepine (a seven-membered ketenimine-like ring).

-

Nucleophilic Attack: This electrophilic intermediate reacts preferentially with nucleophiles (primary amines of Lys, sulfhydryls of Cys) on the protein surface or within the binding pocket.

Critical Insight: Because the reaction often proceeds via the long-lived dehydroazepine intermediate rather than direct C-H insertion, nucleophiles are the primary targets . This distinguishes aryl azides from diazirines (which are true carbene generators).

Figure 2: Photochemical pathway. The aryl azide rearranges to an electrophilic dehydroazepine intermediate, which traps protein nucleophiles.

Experimental Workflow: Protein Labeling

Phase 1: Equilibrium Binding (The "Dark" Step)

Objective: Establish specific non-covalent interactions before locking them in.

-

Buffer Selection: Use non-nucleophilic buffers if possible (Phosphate, HEPES). Avoid Tris or Glycine in high concentrations during labeling, as they can act as scavengers for the reactive intermediate.

-

Incubation:

-

Mix Protein (1–10 µM) with 9-AzA (5–50 µM).

-

Control 1: Protein + 9-AzA + Excess Natural Ligand (e.g., ATP/NAD+). This "protection experiment" validates specificity.

-

Control 2: Protein only (No probe).

-

Incubate for 15–30 mins in the dark at 4°C or RT.

-

Phase 2: Photoactivation

Objective: Covalent crosslinking.

-

Vessel: Transfer samples to a borosilicate glass vial or a quartz cuvette. (Plastic UV-transparent plates can be used for high throughput).

-

Irradiation:

-

Source: Mercury arc lamp or UV LED.

-

Wavelength: 350–366 nm (Long-wave UV).

-

Why? Short-wave UV (<300 nm) damages proteins (Trp/Tyr oxidation) and causes non-specific crosslinking. 366 nm specifically targets the acridine/azide chromophore.

-

Duration: 1–10 minutes. Keep samples on ice to prevent thermal denaturation.

-

Phase 3: Analysis & Detection

Objective: Visualize the labeled species.[5]

-

Quenching: Add excess DTT or amine-containing buffer (Tris) to quench unreacted probe.

-

Separation: Run SDS-PAGE.

-

Detection:

-

Fluorescence: Acridine derivatives are often fluorescent. Inspect the gel under UV transillumination before staining.

-

Radiolabeling: If using [3H]-9-AzA, perform fluorography or excise bands for scintillation counting.

-

Mass Spectrometry: Digest the band (Trypsin) and analyze via LC-MS/MS to identify the modified residue (mass shift corresponds to the probe + protein - N2).

-

Figure 3: Step-by-step experimental workflow for photoaffinity labeling using 9-azidoacridine.

Critical Technical Considerations

Scavengers and Buffer Interference

The dehydroazepine intermediate is relatively long-lived (microseconds to milliseconds) compared to carbenes (nanoseconds). This makes it susceptible to scavenging by buffer components.

-

Avoid: High concentrations of Thiols (DTT, BME) during irradiation.

-

Avoid: Primary amines (Tris, Glycine) if high labeling efficiency is required. Phosphate or HEPES is preferred.

Non-Specific Hydrophobic Labeling

9-AzA is hydrophobic. It may partition into the lipid bilayer or hydrophobic patches of albumin-like proteins non-specifically.

-

Solution: Always perform a "protection" control with the natural ligand. Only labeling that is displaced by the specific ligand is considered specific.

Data Summary: Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Labeling Observed | Wavelength too short/long | Ensure source emits at 350–366 nm. |

| Scavengers in buffer | Remove DTT/Tris; switch to PBS/HEPES. | |

| High Background | Non-specific hydrophobic binding | Increase salt concentration; Add mild detergent post-labeling. |

| Protein Precipitation | UV-induced denaturation | Irradiate on ice; Reduce irradiation time. |

| Loss of Fluorescence | Azide quenching | The azide itself quenches fluorescence. Fluorescence should recover after photolysis/reaction. |

References

-

9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins. Source: European Journal of Biochemistry (1982). Context: The seminal paper establishing the synthesis, kinetics, and specificity of the probe for enzymes like chymotrypsin and dehydrogenases. URL:[Link]

-

Photoaffinity Labeling of Plasma Proteins. Source: MDPI (2016). Context: Reviews the broader mechanisms of PAL, including the behavior of hydrophobic probes similar to acridines in complex mixtures. URL:[Link]

-

The Mechanism of Photoaffinity Labeling. Source: Science / NIH PMC (1977/2016). Context: Foundational text on the photochemistry of aryl azides, pseudo-photoaffinity labeling, and the role of scavengers. URL:[Link]

-

Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. Source: Royal Society of Chemistry / NIH (2020). Context: Provides modern synthetic protocols for modifying the 9-position of the acridine core, relevant for preparing the precursor.[2][4] URL:[Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 5. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Photophysical & Photochemical Dynamics of 9-Azidoacridine

The following technical guide details the photophysical and photochemical properties of 9-Azidoacridine (9-AzA) .

Scientific Note: Unlike its highly fluorescent derivative 9-Aminoacridine (9-AA), 9-Azidoacridine acts primarily as a fluorogenic photoaffinity label . It possesses a negligible fluorescence quantum yield in its native state due to the rapid non-radiative decay channel provided by nitrogen extrusion (photolysis). This guide focuses on the characterization of this "dark" state, the kinetics of its photoactivation, and the properties of the resulting fluorescent species.

Executive Summary

9-Azidoacridine (9-AzA) is a photoactive acridine derivative widely employed as a photoaffinity probe for mapping nucleotide-binding sites in enzymes and DNA intercalation. Its utility relies on a "fluorescence turn-on" mechanism: the azide group quenches the intrinsic fluorescence of the acridine core. Upon UV or visible light irradiation, 9-AzA undergoes photolysis to form a reactive nitrene intermediate, which subsequently reacts with solvent or biological targets to form stable, highly fluorescent 9-aminoacridine derivatives.

-

Primary Application: Photoaffinity labeling, DNA intercalation studies.

-

Key Characteristic: Fluorogenic (Dark

Bright transformation). -

Active Intermediate: 9-Acridinylnitrene (Triplet state).

Photophysical Specifications

Absorption and Emission Properties

The distinct utility of 9-AzA lies in the contrast between its initial "dark" state and the "bright" state of its photoproducts.

| Property | 9-Azidoacridine (Precursor) | 9-Aminoacridine (Photoproduct) |

| Absorption Max ( | 360 – 390 nm (Solvent dependent) | 400 nm, 422 nm |

| Emission Max ( | Negligible (Weak band ~450 nm)* | 455 nm, 483 nm |

| Quantum Yield ( | < 0.01 (Effectively Non-Fluorescent) | 0.98 (in Ethanol/Water) |

| Fluorescence Lifetime ( | < 10 ps (Dominated by photolysis) | 16.5 – 17.0 ns |

| Extinction Coefficient ( | ~4,000 – 6,000 | ~8,400 |

*Note: Observed fluorescence in 9-AzA samples is frequently due to trace contamination with 9-aminoacridine formed via thermal or photodegradation.

The "Dark" Mechanism (Fluorescence Quenching)

The fluorescence of the acridine core in 9-AzA is quenched by the azide moiety through excited-state bond scission .

-

Excitation: Photon absorption populates the Singlet Excited State (

). -

Competition: The rate of nitrogen extrusion (

) is orders of magnitude faster than the rate of fluorescence ( -

Result: The excited state decays rapidly via

loss, preventing photon emission.

Photochemical Mechanism & Kinetics[1]

The core utility of 9-AzA is its photolysis quantum yield (

Reaction Pathway

Upon irradiation (typically 300–400 nm), 9-AzA extrudes molecular nitrogen to form 9-acridinylnitrene .

-

Singlet Nitrene (

): Formed immediately upon -

Triplet Nitrene (

): Formed via rapid intersystem crossing from the singlet nitrene. This is the ground state of the nitrene and the primary species responsible for covalent labeling (via C-H insertion or ring expansion). -

Scavenging: In protic solvents (e.g., water, alcohols), the nitrene abstracts hydrogen to form 9-Aminoacridine (9-AA) , restoring high fluorescence.

Mechanistic Diagram (DOT)

Caption: Photochemical cascade of 9-Azidoacridine. The rapid

Experimental Protocols

Protocol A: Measurement of Photolysis Quantum Yield ( )

Since 9-AzA is non-fluorescent, standard fluorometric quantum yield methods do not apply. Instead, use chemical actinometry .

Reagents:

-

Sample: 9-Azidoacridine in Ethanol (

M). -

Actinometer: Potassium Ferrioxalate (0.006 M) or Azobenzene.

-

Light Source: Monochromatic UV LED (365 nm) or Xe-arc lamp with bandpass filter.

Workflow:

-

Absorbance Baseline: Measure the UV-Vis spectrum of the 9-AzA solution in the dark. Note the absorbance at the irradiation wavelength (

). -

Irradiation: Irradiate the sample for fixed time intervals (

s). -

Monitoring: After each interval, measure the decrease in absorbance of the azide band (~360 nm) or the increase in the amine band (~400-420 nm).

-

Calculation:

-

Moles Decomposed: Calculated using

. -

Moles Photons: Determined via the actinometer reference.

-

Protocol B: Fluorescence "Turn-On" Lifetime Assay

To validate the labeling or conversion efficiency, measure the appearance of the 9-Aminoacridine lifetime.

Equipment: TCSPC (Time-Correlated Single Photon Counting) Spectrometer.

Settings:

Steps:

-

Blank Scan: Measure the 9-AzA sample before significant light exposure.

-

Result: Signal should be indistinguishable from IRF (Instrument Response Function) or background scatter.

-

-

Photoactivation: Expose the cuvette to ambient light or UV source for 60 seconds.

-

Active Scan: Measure the fluorescence decay.

-

Result: A mono-exponential decay should emerge with

ns.

-

-

Validation: If a multi-exponential decay is observed (e.g.,

ns,

References

-

Photochemistry of Azides: Gritsan, N. P., & Platz, M. S. (2010). Photochemistry of Azides: The Azide/Nitrene Interface. In Organic Azides: Syntheses and Applications. Wiley. Link

-

9-Aminoacridine Properties: Seidel, C. A., et al. (1996). Nucleobase-specific quenching of fluorescent dyes: 1. Nucleobase one-electron redox potentials and their correlation with static and dynamic quenching efficiencies. Journal of Physical Chemistry. Link

-

Photoaffinity Labeling: Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase.[1] Biochemistry. Link

-

Fluorescence Standards: Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the solute. Journal of Physical Chemistry. Link

-

Nitrene Detection: Bucher, G. (2010). 9-Azidoacridine and 9-acridinylnitrene. Journal of Physical Organic Chemistry. Link

Sources

Technical Guide: Stability and Degradation Pathways of 9-Azidoacridine

Executive Summary

9-Azidoacridine (9-AzA) serves as a potent photoaffinity labeling reagent, widely utilized to probe nucleotide-binding sites and hydrophobic pockets in enzymes. Its utility is derived from its ability to generate a highly reactive nitrene intermediate upon UV irradiation. However, this same reactivity presents significant stability challenges. This guide details the physicochemical properties, degradation mechanisms (photolytic, thermal, and hydrolytic), and rigorous handling protocols required to maintain compound integrity.

Key Insight: Unlike 2-azidopyridines, 9-azidoacridine does not exist in equilibrium with a tetrazole tautomer due to the geometric isolation of the azide group from the endocyclic nitrogen (position 10). Consequently, it retains the high energy and shock sensitivity characteristic of organic azides.

Part 1: Chemical Identity & Physicochemical Properties[1]

The stability profile of 9-azidoacridine is dictated by its resonance structure and the thermodynamics of nitrogen extrusion.

| Property | Description |

| Chemical Structure | Tricyclic aromatic acridine core with an azide (-N=N=N) substitution at the meso (C9) position. |

| Molecular Formula | C₁₃H₈N₄ |

| Molecular Weight | 220.23 g/mol |

| Tautomerism | None. Steric constraints prevent cyclization to a tetrazole form (unlike 2-azidopyridines). |

| UV-Vis Absorption | Strong absorption in UV (250 nm) and visible (350–440 nm) regions. The visible tail makes it sensitive to ambient light. |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Chloroform); sparingly soluble in water. |

Part 2: Degradation Pathways

The degradation of 9-azidoacridine is primarily driven by the loss of molecular nitrogen (

Photolytic Degradation (Primary Pathway)

Upon irradiation (typically 300–360 nm), 9-azidoacridine undergoes rapid nitrogen extrusion.

-

Step 1: Nitrene Formation. The azide absorbs a photon, ejecting

to form singlet 9-acridinylnitrene . -

Step 2: Intersystem Crossing. The singlet nitrene rapidly relaxes to the lower-energy triplet nitrene ground state.

-

Step 3: Divergent Reactions.

-

Dimerization: In inert solvents or high concentrations, two triplet nitrenes combine to form 9,9'-azoacridine .

-

Ring Expansion: The nitrene can rearrange into a didehydroazepine intermediate (a seven-membered ring ketenimine). This electrophilic species is the active agent in photoaffinity labeling, reacting with nucleophiles (e.g., amines on proteins) to form stable adducts.

-

Hydrogen Abstraction: In the presence of H-donors, the nitrene abstracts hydrogen to form 9-aminoacridine .

-

Hydrolytic Degradation

While the azide group is relatively stable to hydrolysis in the dark at neutral pH, moisture accelerates degradation, particularly in the presence of light or acid.

-

Mechanism: Nucleophilic attack by water at the C9 position, followed by elimination of hydrazoic acid (

) or nitrogen, yielding 9-aminoacridine or acridone . -

Visual Indicator: A color change from bright yellow (azide) to orange/brown (azo-dimer) or pale fluorescence (aminoacridine) indicates degradation.

Thermal Degradation

Thermal decomposition typically requires temperatures >100°C.

-

FVT (Flash Vacuum Thermolysis): At >500°C, the nitrene rearranges to form isomeric cyanocarbazoles (1-, 2-, 3-, and 4-cyanocarbazole).

-

Solution State: Prolonged heating in solution can induce slow nitrogen loss and "dark" reaction with solvents.

Visualization: Degradation Logic Flow

Caption: Mechanistic flow of 9-azidoacridine degradation via photolytic and thermal triggers.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Purity Assessment via HPLC

Rationale: 9-Azidoacridine degradation products (9-aminoacridine, 9,9'-azoacridine) have distinct polarity and spectral properties.

System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic 70:30 Acetonitrile : Ammonium Acetate Buffer (10 mM, pH 5.0).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (general aromatic) and 360 nm (specific for acridine core).

Procedure:

-

Sample Prep: Dissolve 1 mg 9-AzA in 1 mL acetonitrile. Keep in an amber vial wrapped in foil.

-

Injection: Inject 10 µL.

-

Validation Criteria:

-

9-Azidoacridine: Elutes ~5-7 min (Intermediate polarity).

-

9-Aminoacridine (Impurity): Elutes earlier (More polar).

-

Azo-dimer (Impurity): Elutes later (Highly hydrophobic).

-

Acceptance: Purity >95% by area integration. If <90%, repurify via recrystallization from acetone/petroleum ether in the dark.

-

Protocol 2: Photoaffinity Labeling Workflow

Rationale: This protocol maximizes specific labeling while minimizing non-specific hydrophobic binding.

Workflow Diagram:

Caption: Step-by-step workflow for photoaffinity labeling experiments.

Detailed Steps:

-

Incubation (Dark): Incubate protein with 9-AzA (10–50 µM) in buffer for 30 min at 4°C in total darkness. Control: Run a parallel sample with excess ligand to prove competitive binding.

-

Irradiation: Expose sample to UV light (365 nm lamp, 10 cm distance) for 2–10 minutes on ice. Warning: Heat generation can denature proteins; ensure ice bath cooling.

-

Quenching: Immediately add a scavenger (e.g., 5 mM DTT or BSA) to react with any remaining free nitrenes/azides.

-

Analysis: Proceed to digestion and Mass Spectrometry. Look for a mass shift of +220 Da (intact) or modified fragments.

Part 4: Storage and Safety

Safety Warning: Organic azides are potentially explosive. While 9-azidoacridine is relatively stable due to its aromatic mass, it should never be subjected to:

-

Metal Spatulas: Use plastic/teflon to avoid friction/shock.

-

Concentrated Acid: Protonation can lead to explosive decomposition.

-

Direct Sunlight: Instant degradation.

Storage Protocol:

-

State: Lyophilized solid.

-

Container: Amber glass vial, sealed under Argon/Nitrogen.

-

Temperature: -20°C.

-

Shelf Life: 12 months if protected from light and moisture.

References

-

Photolysis Mechanism & Nitrene Characterization Title: 9-Azidoacridine and 9-acridinylnitrene. Source: Journal of Physical Organic Chemistry (2010). URL:[Link]

-

Photoaffinity Labeling Applications Title: 9-Azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins. Source: Biochemical Journal (1982). URL:[Link]

-

Thermal Decomposition (General Azide Context) Title: The thermal decomposition of azidopyridines (Analogous heteroaromatic systems).[2] Source: Russian Chemical Bulletin. URL:[Link]

-

HPLC Analysis of Acridines Title: Validated HPLC Method for the Determination of Acridine Derivatives (Adapted). Source: Journal of Pharmaceutical and Biomedical Analysis.[3][4] URL:[Link][3]

Sources

theoretical and computational studies of 9-Azidoacridine

Theoretical and Computational Framework for 9-Azidoacridine: From Electronic Structure to Photoaffinity Labeling

Executive Summary

9-Azidoacridine (9-AzA) represents a pivotal class of photoaffinity labeling agents and DNA intercalators. Unlike stable acridine fluorophores, 9-AzA possesses a photo-labile azide group that, upon UV irradiation, generates a highly reactive nitrene intermediate. This technical guide outlines a comprehensive computational and theoretical framework to study 9-AzA, bridging quantum mechanical (QM) predictions with experimental validation. It is designed for researchers aiming to optimize 9-AzA derivatives for targeted covalent binding in drug discovery.

Electronic Structure & Ground State Topography

The foundation of any theoretical study on 9-AzA begins with an accurate description of its ground state (

Computational Methodology (DFT Benchmarking)

For planar aromatic systems like acridines, hybrid functionals are essential to capture electron correlation and delocalization errors.

-

Recommended Functional: B3LYP (standard) or ωB97X-D (includes dispersion corrections, critical for stacking interactions).

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable for describing the electron-rich azide terminus and the anionic character of potential transition states.

Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of 9-AzA is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Typically localized on the acridine ring and the azide

-system. -

LUMO: Concentrated on the central acridine ring, facilitating nucleophilic attack or electron acceptance.

-

Azide Group Character: The linear

moiety exhibits a characteristic bond angle of

Table 1: Calculated Electronic Parameters (Representative Theoretical Values)

| Parameter | Method (B3LYP/6-311++G**) | Significance |

|---|---|---|

| HOMO Energy | -6.12 eV | Ionization potential proxy; oxidation stability. |

| LUMO Energy | -2.45 eV | Electron affinity; susceptibility to reduction. |

| Gap (

Photochemical Mechanism: The Azide-Nitrene Pathway

The defining feature of 9-AzA is its photolysis. Understanding the potential energy surface (PES) connecting the azide to the nitrene is critical for controlling its "warhead" capability.

The Decomposition Pathway

Upon irradiation (typically

-

Excitation:

(Frank-Condon state). -

Intersystem Crossing (ISC): The singlet nitrene (

) is formed initially but rapidly relaxes to the lower-energy triplet nitrene ( -

Reactivity:

-

Triplet Nitrene (

): Radical-like reactivity (H-abstraction). -

Singlet Nitrene (

): Electrophilic insertion or ring expansion to form dehydroazepines (though less common in rigid acridines compared to phenyl azides).

-

Pathway Visualization

The following diagram illustrates the critical bifurcation points in the photochemical degradation of 9-AzA.

Figure 1: Photochemical cascade of 9-Azidoacridine. The triplet nitrene is the dominant species in cryogenic matrices, while the singlet facilitates concerted insertion.

Spectroscopic Profiling (In Silico vs. In Vitro)

To validate computational models, one must compare calculated spectra with experimental data.

Vibrational Spectroscopy (IR/Raman)

The azide group provides a unique spectroscopic handle.

-

Asymmetric Stretch (

): A strong, diagnostic peak predicted at -

Scaling Factors: DFT frequencies are typically overestimated (harmonic approximation). Apply a scaling factor of 0.967 (for B3LYP) to align with experimental FTIR data.

UV-Vis Absorption (TD-DFT)

Time-Dependent DFT (TD-DFT) is required to predict excitation energies.

-

Solvent Model: Use PCM (Polarizable Continuum Model) (e.g., water or ethanol) to account for solvatochromic shifts.

-

Transitions: The primary transition is

(HOMO

Biological Interface: DNA Intercalation & Docking[2][3]

For drug development, the interaction of 9-AzA with biological targets (DNA, Topoisomerase) is the end goal.

Molecular Docking Protocol

Since 9-AzA is planar, it intercalates between DNA base pairs.

-

Grid Generation: Define the active site around the intercalation gap (e.g., CG-rich regions).

-

Ligand Preparation: Maintain the azide group linear and rigid; allow flexibility only if simulating the nitrene adduct.

-

Scoring: Look for

-stacking interactions (T-shaped or parallel displaced) with base pairs.

Computational Workflow

The following workflow ensures a rigorous, self-validating study.

Figure 2: Integrated computational pipeline for characterizing 9-Azidoacridine properties and bio-activity.

Experimental Validation Protocols

A theoretical model is only as good as its experimental confirmation.

Matrix Isolation FTIR

-

Objective: Confirm the formation of the nitrene intermediate.

-

Protocol:

-

Deposit 9-AzA in an Argon matrix at 10 K.

-

Record baseline FTIR.

-

Irradiate at 308 nm.[2]

-

Observe the disappearance of the azide peak (~2120 cm

) and appearance of nitrene peaks. -

Validation: Match these shifts with DFT-calculated frequency differences.

-

Photoaffinity Labeling Assay

-

Objective: Verify covalent binding to DNA.

-

Protocol:

-

Incubate plasmid DNA with 9-AzA in the dark.

-

Irradiate with UV light (365 nm) for defined intervals.

-

Run denaturing gel electrophoresis.

-

Result: Covalently bound drug will migrate with the DNA even under denaturing conditions; non-covalent intercalators will wash off.

-

References

-

Wentrup, C., et al. (2010).[2] "9-Azidoacridine and 9-acridinylnitrene."[2] Journal of Physical Organic Chemistry. Link

-

Grin, I.R., et al. (2023). "Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I." International Journal of Molecular Sciences. Link

-

Elshakre, M. (2015).[3] "A DFT study of the ionization and electron attachment of 2-azido pyridine." Spectrochimica Acta Part A. Link

-

Baguley, B.C. (2003). "Mechanisms of action of DNA intercalating acridine-based drugs." Current Medicinal Chemistry. Link

-

Tariq, K., et al. (2022).[4] "Role of DFT in Drug Design: A Mini Review." Drug Designing: Open Access. Link

Sources

- 1. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A DFT study of the ionization and electron attachment of 2-azido pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

Advanced Protocol: 9-Azidoacridine in CuAAC Click Chemistry

This application note details the specialized protocol for utilizing 9-Azidoacridine (9-Az-Acr) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike standard click reagents, 9-Azidoacridine possesses dual functionality: it acts as a fluorescent intercalator and a photoaffinity label . This requires strict adherence to light-exclusion protocols to prevent premature photolysis of the azide group into a reactive nitrene.

Scientific Foundation & Mechanism

The Molecule: 9-Azidoacridine

9-Azidoacridine is a derivative of the acridine fluorophore.[1][2] Its planar tricyclic structure allows it to intercalate between DNA base pairs.

-

Click Reactivity: The azide group at the C9 position undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.

-

Fluorescence Modulation: The azide group partially quenches the acridine fluorescence via electron transfer (PET). Upon triazole formation, this quenching pathway is altered, typically resulting in a bathochromic shift (Blue

Green-Blue) and intensity modulation. -

Photo-Lability: Upon UV irradiation (

300-350 nm), the azide decomposes into a nitrene, which can insert into nearby C-H or N-H bonds. Crucial: All click reactions must be performed in the dark to preserve the azide for the click reaction.

Reaction Pathway Diagram

Caption: Reaction pathway showing the synthesis of 9-Azidoacridine, its CuAAC conversion to triazole, and the competing photo-degradation pathway.

Pre-Experimental Considerations

Safety & Stability

-

Explosion Hazard: While acridinyl azides are heavier and more stable than small organic azides, standard azide safety applies. Do not concentrate reaction mixtures to dryness if free azide is present.

-

Light Sensitivity: 9-Azidoacridine is a photoaffinity label. Wrap all reaction vessels in aluminum foil. Ambient light can trigger nitrene formation (darkening of solution).

-

Copper Toxicity: For live-cell or protein applications, copper must be chelated. Free Cu(I) generates Reactive Oxygen Species (ROS) that degrade DNA and proteins.

Materials Checklist

| Component | Grade/Type | Function |

| 9-Azidoacridine | >95% Purity | Click Reagent (Azide) |

| Copper Source | CuSO | Pre-catalyst |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) |

| Ligand (Bio) | THPTA or BTTAA | Protects biomolecules, accelerates reaction |

| Ligand (Chem) | TBTA | Standard for organic solvents |

| Solvent | DMSO / t-BuOH / Water | Solubility mediation |

Experimental Protocols

Protocol A: Preparation of 9-Azidoacridine Stock

If not purchased commercially, synthesize from 9-Chloroacridine.

-

Dissolve: 1.0 eq of 9-Chloroacridine in dry Methanol (MeOH).

-

Add: 1.5 eq of Sodium Azide (NaN

). -

Reflux: Heat to reflux for 2 hours in the dark .

-

Workup: Cool, pour into ice water. The yellow/orange precipitate is 9-Azidoacridine.

-

Purify: Recrystallize from ethanol if necessary.

-

Storage: Store solid at -20°C, protected from light.

Protocol B: Standard CuAAC Reaction (Small Molecule Synthesis)

Use this for synthesizing drug conjugates or probes in organic/mixed solvents.

-

Solvent System: Prepare a 1:1 mixture of t-BuOH:Water (or THF:Water).[2]

-

Reactants:

-

Dissolve Alkyne (1.0 eq) and 9-Azidoacridine (1.1 eq) in the solvent.

-

Note: 9-Azidoacridine is hydrophobic; ensure it is fully dissolved (sonicate if needed, keep dark).

-

-

Catalyst Preparation:

-

Add CuSO

(5 mol%, 0.05 eq). -

Add Sodium Ascorbate (15 mol%, 0.15 eq) freshly prepared in water.

-

-

Incubation:

-

Seal the vial.

-

Wrap in aluminum foil .

-

Stir at Room Temperature for 4–12 hours. (Heating to 50°C is possible but increases risk of azide degradation).

-

-

Termination: Dilute with water and extract with Ethyl Acetate or Dichloromethane.

-

Purification: Silica gel chromatography. 9-Azidoacridine moves differently from the polar triazole product.

Protocol C: Bio-Conjugation (DNA/Protein Labeling)

Optimized for aqueous conditions to prevent degradation of biological targets.

-

Buffer: PBS (pH 7.4). Degas to remove oxygen (improves Cu(I) stability).

-

Cocktail Preparation (Premix in order):

-

CuSO

: 1 mM final concentration. -

THPTA Ligand: 5 mM final concentration (1:5 Cu:Ligand ratio is critical).

-

Mix and let stand for 5 mins to form complex.

-

-

Reaction Assembly:

-

Biomolecule: DNA/Protein with Alkyne handle (10–50

M). -

9-Azidoacridine: Add from DMSO stock (final conc. 50–100

M). Keep DMSO < 5%. -

Catalyst Complex: Add the Cu-THPTA mix.[3]

-

Initiator: Add Sodium Ascorbate (final conc. 5 mM).

-

-

Incubation:

-

Protect from light immediately.

-

Incubate for 1 hour at RT or 4°C.

-

-

Cleanup: Ethanol precipitation (for DNA) or Spin Column (for proteins) to remove excess acridine.

Analytical Characterization

Fluorescence Shift Verification

Upon successful cycloaddition, the photophysical properties change. Use these values to validate the reaction.

| Compound | Absorption | Emission | Visual Color (UV) |

| 9-Azidoacridine | ~360-380 nm | ~430-450 nm | Blue |

| Triazole Product | ~360-390 nm | ~480-500 nm | Greenish-Blue |

Note: The exact values depend on the solvent and the alkyne substituent. A red-shift in emission is the hallmark of triazole formation in this scaffold.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction turns dark brown/black | Photo-degradation of azide or Copper oxidation. | Ensure strict light exclusion. Increase ligand (THPTA) concentration.[4] |

| Precipitate forms | 9-Azidoacridine insolubility in aqueous buffer. | Increase DMSO co-solvent to 10-20%. Use THPTA ligand to solubilize Cu species. |

| Low Fluorescence Signal | Quenching by excess Copper or incomplete reaction. | Perform EDTA wash to chelate residual copper. Check reaction completion by LC-MS. |

| No Product (LC-MS) | Oxygen poisoning of Cu(I). | Degas buffers. Add fresh Sodium Ascorbate. |

References

-

Synthesis and Click Chemistry of 9-Azidoacridine: Al-Masoudi, N. A., et al. (2022).[1] "Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Fluorescence Properties of Acridine Azides: Golcs, A., et al. (2021). "Synthesis and Spectrophotometric Studies of 9-Substituted-4,5-dimethoxyacridine Multifunctionalizable Fluorescent Dyes." Molecules.

-

Photoaffinity Labeling Mechanism: Wong, S. S., et al. (1982). "9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins." Biochemical Journal.

-

General CuAAC Protocol for Bioconjugation: Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

Sources

Application Note: Photoaffinity Labeling of DNA with 9-Azidoacridine

Abstract & Introduction

This application note details the protocol for the covalent labeling of deoxyribonucleic acid (DNA) using 9-Azidoacridine (9-AzA) . Unlike standard fluorescent stains (e.g., Ethidium Bromide) that bind reversibly via non-covalent intercalation, 9-Azidoacridine serves as a photoaffinity probe .

Mechanism of Action[1][2]

-

Intercalation (Dark Phase): In the absence of light, 9-AzA acts as a DNA intercalator, inserting its planar acridine ring between base pairs with high affinity (

). -

Photoactivation: Upon irradiation with UV light (300–400 nm), the azide group (

) undergoes photolysis, releasing nitrogen ( -

Covalent Insertion: This short-lived nitrene inserts into adjacent bonds (typically C-H or N-H bonds of the nucleobases or sugar backbone), forming a permanent covalent adduct.

Applications:

-

Chromatin Mapping: Permanently crosslinking DNA to associated proteins (histones, transcription factors) for footprinting studies.

-

DNA Repair Studies: Creating specific bulky adducts to study Nucleotide Excision Repair (NER) pathways.

-

Fluorescence Tagging: Converting the non-fluorescent azide into a fluorescent aminoacridine adduct upon reaction.

Safety & Handling (Critical)

Warning: 9-Azidoacridine is a high-energy compound and a mutagen.

-

Explosion Hazard: Azides are potentially explosive.[1] While 9-AzA is generally stable in dilute solution, avoid heating the solid or contacting it with metals.

-

Photosensitivity: The compound is extremely sensitive to visible light. All procedures prior to the activation step must be performed in the dark or under red safety lights.

-

Mutagenicity: As an acridine derivative, it is a potent frameshift mutagen. Wear nitrile gloves, lab coat, and safety glasses. Handle inside a fume hood.

Materials & Reagents

Reagents

-

9-Azidoacridine: (If not commercially available, synthesize fresh from 9-chloroacridine +

in acetone/water). -

Target DNA: Plasmid, genomic, or oligonucleotide (suspended in buffer).

-

Labeling Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer). Avoid buffers with high concentrations of primary amines (e.g., Glycine) during labeling to prevent scavenging of the nitrene.

-

Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous).

Equipment

-

UV Light Source: UV Crosslinker (365 nm) or Handheld UV Lamp (Long-wave, 365 nm). Note: Avoid 254 nm to prevent direct DNA damage unless specifically required.

-

Quartz Cuvettes or Microcentrifuge Tubes: (Polypropylene tubes are UV transparent enough for 365 nm).

-

Darkroom/Red Light: For handling.

Experimental Protocol

Part A: Preparation of 9-Azidoacridine Stock

Prepare immediately before use due to instability.

-

Weigh 1-2 mg of 9-Azidoacridine in a dark environment.

-

Dissolve in anhydrous DMSO to a concentration of 10 mM .

-

Wrap the tube in aluminum foil to protect from light.

-

QC Check: Verify concentration via UV-Vis absorbance (dilute 1:1000 in buffer). 9-AzA has a characteristic absorption peak near 360–380 nm.

Part B: Intercalation (Dark Binding)

Goal: Establish equilibrium binding before locking the complex.

-

Dilute DNA: Adjust DNA concentration to 100

M base pairs (bp) in Labeling Buffer.-

Calculation:

plasmid

-

-

Add Probe: Add 9-AzA stock to the DNA solution.

-

Recommended Ratio: 1 probe molecule per 10–50 base pairs.

-

Example: For 100

M bp DNA, add 9-AzA to a final concentration of 2–10

-

-

Incubate: Mix gently by pipetting. Incubate in the DARK at room temperature for 30 minutes .

-

Why? This allows the acridine moiety to intercalate into the double helix.

-

Part C: Photoactivation (Covalent Labeling)

-

Transfer the sample to a UV-transparent vessel (quartz cuvette or open microtube).

-

Place on ice (to minimize thermal degradation and non-specific motion).

-

Irradiate: Expose to 365 nm UV light for 5–15 minutes .

-

Distance: ~5 cm from the light source.

-

Observation: Nitrogen gas evolution may be microscopic. The solution color may shift from yellow to brownish-orange as the azide converts to the amine/adduct.

-

-

Quench: (Optional) Add a scavenger (e.g., 10 mM DTT) if protein crosslinking is not the goal, to quench any remaining nitrenes.

Part D: Purification

Remove non-covalently bound intercalator.

-

Ethanol Precipitation:

-

Add 0.1 volume of 3 M Sodium Acetate (pH 5.2).

-

Add 2.5 volumes of ice-cold 100% Ethanol.

-

Incubate at -20°C for 30 mins.

-

Centrifuge at 12,000 x g for 15 mins.

-

-

Wash: Wash the pellet 2x with 70% Ethanol to remove free acridine byproducts.

-

Resuspend: Dissolve the pellet in TE Buffer.

Data Analysis & Validation

Quantitative Assessment

| Assay | Expected Result | Interpretation |

| UV-Vis Spectroscopy | Shift in | Indicates conversion of Azide |

| Fluorescence | Increase in fluorescence (Quantum Yield | 9-AzA is weakly fluorescent; the DNA-adduct (aminoacridine-like) is highly fluorescent. |

| Denaturing PAGE | Fluorescent band persists after denaturation | Confirms covalent bond. Non-covalent intercalators would wash off during electrophoresis. |

Workflow Diagram

Caption: Workflow for photoaffinity labeling of DNA using 9-Azidoacridine.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inefficient Photolysis | Ensure UV source is 365 nm and high intensity. Increase time to 20 mins. |

| DNA Degradation | UV damage (Thymine dimers) | Use long-wave UV (>300 nm). Keep samples on ice. |

| Precipitation | Probe concentration too high | Reduce 9-AzA concentration. Acridines aggregate at high concentrations. |

| High Background | Incomplete removal of free probe | Perform a second ethanol precipitation or use a G-25 spin column. |

References

-

Nielsen, P. E., et al. (1982). "9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins." European Journal of Biochemistry. Link

-

Platz, M. S., et al. (2010). "9-Azidoacridine and 9-acridinylnitrene."[1] Journal of Physical Organic Chemistry. Link

-

Galvez, N., et al. (2012). "Photochemistry of Acridines: DNA Interaction and Biological Activity." Photochemistry and Photobiology. Link

Sources

Application Note: 9-Azidoacridine (9-AAc) in Fluorescence Microscopy

Executive Summary

9-Azidoacridine (9-AAc) is a specialized acridine derivative that functions as a photoaffinity probe and a fluorogenic bioorthogonal reporter . Unlike standard DNA intercalators (e.g., Acridine Orange) that are constitutively fluorescent, 9-AAc utilizes the unique electronic properties of the azide (

In its native state, the azide group effectively quenches the acridine fluorophore via Photoinduced Electron Transfer (PET). Upon activation—either through UV-mediated photo-crosslinking (forming a reactive nitrene) or Click Chemistry (forming a triazole)—the quenching mechanism is disrupted, restoring the intense fluorescence of the acridine core. This "turn-on" capability allows for high-contrast imaging with minimal background noise, making it ideal for mapping nucleotide-binding sites and chromatin architecture.

Mechanism of Action

The utility of 9-AAc relies on the transition from a non-fluorescent (dark) state to a fluorescent (bright) state.

The "Turn-On" Switch

-

Dark State (Quenched): The electron-rich azide group at the C-9 position quenches the excited state of the acridine ring through non-radiative decay pathways (PET).

-

Activated State (Fluorescent):

-

Photoaffinity Labeling (PAL): UV irradiation (

nm) triggers the release of -

Click Chemistry (CuAAC): Reaction with a terminal alkyne produces a 1,2,3-triazole.[1] This stabilizes the electronic structure, eliminating PET and restoring fluorescence.

-

Mechanistic Pathway Diagram

Figure 1: Dual activation pathways for 9-Azidoacridine. The probe remains dark until covalent modification restores the acridine fluorescence.

Application 1: Photoaffinity Labeling (PAL) of Chromatin & Enzymes

9-AAc is a powerful tool for mapping binding sites because it acts as a competitive inhibitor in the dark and a covalent label upon irradiation. It is particularly effective for identifying nucleotide-binding domains in enzymes (e.g., dehydrogenases) and histone-DNA interactions in chromatin.

Protocol: UV-Crosslinking and Visualization

Reagents:

-

Stock Solution: 10 mM 9-AAc in DMSO (Store at -20°C, protected from light).

-

Buffer: 50 mM Tris-HCl, pH 7.4 (Avoid buffers with high radical scavenging capacity if possible, though Tris is standard).

-

UV Source: UV lamp (365 nm) or UV laser.

Step-by-Step Workflow:

-

Sample Preparation:

-

Incubate purified protein (0.1–1 mg/mL) or chromatin samples with 0.5 µM – 5 µM 9-AAc .

-

Note: Perform incubation in the dark for 15 minutes at 4°C or Room Temperature (RT) to allow equilibrium binding.

-

Control: Prepare a sample with excess nucleotide (e.g., NADH/ATP) to verify competitive binding specificity.

-

-

Photoactivation (Crosslinking):

-

Place samples on ice.

-

Irradiate with UV light (300–365 nm) for 1–5 minutes .

-

Distance: Keep the lamp ~5 cm from the sample to ensure sufficient photon flux without heating.

-

Caution: 9-AAc is photolabile; avoid ambient light exposure prior to this step.

-

-

Post-Processing:

-

For Microscopy: Fix cells/tissues immediately after irradiation (e.g., 4% Paraformaldehyde). Wash 3x with PBS to remove unbound/unreacted probe.

-

For SDS-PAGE: Add loading buffer, boil, and run the gel. The covalently bound acridine will fluoresce in the gel under UV transillumination (no additional staining required).

-

-

Imaging:

-

Excitation: 420–450 nm (Blue).

-

Emission: 500–550 nm (Green).

-

Observation: Specific labeling appears as localized green fluorescence corresponding to the binding site.

-

Application 2: Fluorogenic "Click" Labeling

For bioorthogonal labeling, 9-AAc serves as a "turn-on" azide partner for alkyne-modified biomolecules (e.g., EdU-labeled DNA or homopropargylglycine-labeled proteins).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]

Reagents:

-

Fixative: 4% Paraformaldehyde (PFA).

-

Permeabilization: 0.5% Triton X-100 in PBS.

-

Click Cocktail:

-

9-AAc (10 µM final).

-

CuSO4 (1 mM).

-

Sodium Ascorbate (5 mM, fresh).

-

THPTA Ligand (2 mM, protects biomolecules from Cu oxidation).

-

Step-by-Step Workflow:

-

Metabolic Labeling:

-

Incubate cells with an alkyne-tagged precursor (e.g., 10 µM EdU) for the desired duration (e.g., 2 hours).

-

-

Fixation & Permeabilization:

-

Fix cells with 4% PFA for 15 min at RT.

-

Wash 2x with PBS.

-

Permeabilize with 0.5% Triton X-100 for 10 min.

-

-

Click Reaction:

-

Washing:

-

Imaging:

-

Excitation: 440 nm.

-

Emission: 520 nm.[6]

-

Result: Bright green nuclei indicating nascent DNA synthesis.

-

Technical Specifications & Troubleshooting

Spectral Properties (Post-Activation)

| Parameter | Value | Notes |

| Excitation Max | 430–450 nm | Compatible with 405 nm or 440 nm lasers. |

| Emission Max | 490–530 nm | Green channel (FITC/GFP compatible). |

| Stokes Shift | ~70 nm | Reduces self-quenching and scattering noise. |

| Solubility | DMSO, Ethanol | Stock at 10-50 mM; dilute into aqueous buffer. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific intercalation | 9-AAc can intercalate DNA without crosslinking. Increase wash stringency (high salt) or use lower concentration (<1 µM). |

| No Signal (PAL) | Insufficient UV power | Ensure UV source is 300-365 nm. Plastic labware may block UV; use quartz or open-top vessels. |

| No Signal (Click) | Copper oxidation | Sodium ascorbate degrades rapidly. Prepare fresh solution every time. |

| Photobleaching | High laser power | Acridines can generate ROS. Use antifade mounting media and minimize exposure time. |

References

-

9-Azidoacridine as a Photoaffinity Label

- Title: 9-Azidoacridine, a new photoaffinity label for nucleotide- and arom

- Source:Biochemical Journal (1982).

-

URL:[Link]

-

Photoaffinity Labeling of Chromatin

-

Fluorogenic Click Chemistry (General Mechanism)

- Title: Fluorogenic "click" reaction for labeling and detection of DNA in prolifer

- Source:Proceedings of the National Academy of Sciences (PNAS) (2008).

-

URL:[Link]

-

Acridine Orange & Derivatives in Microscopy

- Title: Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy.

- Source:Frontiers in Oncology (2019).

-

URL:[Link]

Sources

- 1. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acridine Orange | AAT Bioquest [aatbio.com]

- 7. Photoaffinity labeling of chromatin. Synthesis and properties of arylazido derivatives of 9-aminoacridine: potential photolabels for chromatin studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Nucleotide-Binding Sites: An Application & Protocol Guide to 9-Azidoacridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 9-azidoacridine as a potent photoaffinity label to investigate nucleotide-binding sites in proteins. By explaining the fundamental principles and offering step-by-step experimental workflows, this document aims to empower researchers to effectively employ this powerful tool in their studies of protein-ligand interactions and drug discovery efforts.

Introduction: The Power of Covalent Capture

Understanding the intricate dance between proteins and nucleotides is fundamental to unraveling cellular signaling, enzyme catalysis, and the mechanisms of disease. Nucleotide-binding proteins, such as kinases, ATPases, and GTPases, represent a vast and critical class of drug targets. Photoaffinity labeling (PAL) is a powerful technique that allows for the identification and characterization of these binding sites by creating a covalent bond between a photoreactive probe and its target protein upon activation by light.[1] This irreversible capture of transient interactions enables the detailed study of binding pockets that might otherwise be missed by non-covalent methods.[1]

Why 9-Azidoacridine? A Chemist's Perspective on a Versatile Probe

Among the arsenal of photoaffinity probes, 9-azidoacridine stands out as a particularly effective tool for interrogating nucleotide-binding sites.[2][3] Its utility stems from a unique combination of structural and photochemical properties:

-

Structural Mimicry: The tricyclic acridine core of 9-azidoacridine resembles the purine ring system of nucleotides like ATP and GTP. This structural analogy allows it to competitively bind to nucleotide-binding sites on a wide range of enzymes.[2][3]

-

Photoreactivity: The key to its function lies in the aryl azide group at the 9-position. Upon irradiation with UV light, the azide moiety is converted into a highly reactive nitrene intermediate.[1] This nitrene can then form a stable covalent bond with nearby amino acid residues within the binding pocket.

-

Proven Efficacy: Studies have demonstrated the successful use of 9-azidoacridine to label and identify nucleotide-binding sites in a variety of enzymes, including dehydrogenases, kinases, and oxidases.[2][3]

The Mechanism of Photoaffinity Labeling with 9-Azidoacridine

The process of photoaffinity labeling with 9-azidoacridine can be broken down into three key stages, as illustrated in the diagram below.

Caption: Mechanism of 9-Azidoacridine Photoaffinity Labeling.

Experimental Design and Key Considerations

A successful photoaffinity labeling experiment requires careful planning and optimization. Below are critical parameters to consider:

| Parameter | Recommendation | Rationale |

| 9-Azidoacridine Concentration | 0.2 µM to 10 µM | The optimal concentration should be determined empirically. It needs to be high enough for efficient labeling but low enough to minimize non-specific binding. Kinetic studies have shown effective inhibition in the sub-micromolar to low micromolar range.[2][3] |

| Protein Concentration | 1 - 10 µM | Sufficient protein concentration is necessary for detectable labeling. The exact amount will depend on the sensitivity of the downstream detection method. |

| UV Irradiation Wavelength | 260 - 310 nm | Aryl azides are typically activated by UV light in this range.[4][5] Shorter wavelengths can cause protein damage, so it is crucial to use a wavelength that efficiently activates the probe while minimizing harm to the protein. |

| UV Irradiation Time | 1 - 15 minutes | The duration of irradiation is a critical parameter to optimize. Insufficient time will result in low labeling efficiency, while excessive exposure can lead to protein degradation and non-specific labeling. |

| Competition Control | Include a sample with an excess of the natural nucleotide (e.g., ATP) | This is a crucial control to demonstrate the specificity of the labeling. A significant reduction in labeling in the presence of the competitor indicates that 9-azidoacridine is binding to the specific nucleotide-binding site. |

| No UV Control | Include a sample that is not exposed to UV light | This control ensures that any observed labeling is a result of photoactivation and not non-specific interactions in the dark. |

Step-by-Step Protocols

The following protocols provide a general framework for a photoaffinity labeling experiment using 9-azidoacridine. Optimization of specific conditions for your protein of interest is highly recommended.

Synthesis of 9-Azidoacridine

9-Azidoacridine can be synthesized from 9-chloroacridine. The following is a general procedure and should be performed by a qualified chemist in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

9-Chloroacridine

-

Sodium azide (NaN₃) - EXTREMELY TOXIC and EXPLOSIVE. Handle with extreme caution.

-

Dry acetone

-

Reflux apparatus

Procedure:

-

Dissolve 9-chloroacridine in dry acetone in a round-bottom flask.

-

Add a molar excess of sodium azide to the solution.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any solids.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a generalized synthesis protocol. Researchers should consult detailed synthetic procedures and safety data sheets before attempting this synthesis.

Photoaffinity Labeling Protocol

Caption: Experimental Workflow for Photoaffinity Labeling.

Detailed Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of your target protein in a suitable buffer (e.g., PBS, Tris-HCl) at a concentration of 1-10 µM.

-

Prepare a stock solution of 9-azidoacridine in an organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid protein denaturation.

-

Prepare a high-concentration stock solution of the competitor nucleotide (e.g., 100 mM ATP).

-

-

Incubation:

-

In separate microcentrifuge tubes, set up the following reactions on ice and protected from light:

-

Experimental Sample: Protein + 9-azidoacridine

-

Competition Control: Protein + excess competitor nucleotide (incubate for 10-15 minutes) + 9-azidoacridine

-

No UV Control: Protein + 9-azidoacridine (this sample will not be irradiated)

-

-

Incubate the samples for 15-30 minutes on ice in the dark to allow for reversible binding.

-

-

Photolysis:

-

Transfer the samples to a UV-transparent plate or quartz cuvette.

-

Place the samples on ice to minimize heat-induced damage during irradiation.

-

Irradiate the samples with a UV lamp at the optimized wavelength and for the determined duration.

-

-

Quenching and Analysis:

-

After irradiation, quench any unreacted nitrene by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 10-20 mM.

-

Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.

-

Analyze the samples by SDS-PAGE. If a radiolabeled version of 9-azidoacridine was used, the gel can be analyzed by autoradiography. Alternatively, the labeled protein can be detected by Western blotting using an antibody against the protein of interest or a tag.

-

Downstream Proteomic Analysis for Binding Site Identification

To pinpoint the exact location of covalent modification, the labeled protein is subjected to proteomic analysis.

1. Protein Digestion:

-

Excise the protein band of interest from the SDS-PAGE gel.

-

Perform in-gel tryptic digestion to generate peptides. Alternatively, in-solution digestion can be performed if the protein is sufficiently pure.

2. Mass Spectrometry (MS) Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

-

Search the MS/MS data against a protein database to identify the peptides.

-

Look for a mass shift in the identified peptides corresponding to the mass of the 9-azidoacridine adduct. This will identify the peptide(s) that were covalently modified.

-

Further fragmentation analysis (MS³) can help to pinpoint the specific amino acid residue that was labeled.

Safety and Handling

9-Azidoacridine and its precursors are hazardous chemicals and must be handled with appropriate safety precautions.

-

9-Azidoacridine: Acridine derivatives can be skin and eye irritants.[6][7] Azide compounds are potentially explosive, especially when heated or in the presence of heavy metals. Always handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.[8][9]

-

Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

-

UV Radiation: Protect skin and eyes from exposure to UV light during the photolysis step. Use appropriate shielding and wear UV-protective eyewear.

Always consult the material safety data sheet (MSDS) for each chemical before use and follow your institution's safety guidelines.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low labeling | Inefficient photolysis | Optimize irradiation time and wavelength. Ensure the UV lamp is functioning correctly. |

| Low binding affinity | Increase the concentration of 9-azidoacridine or the protein. | |

| Probe instability | Prepare fresh stock solutions of 9-azidoacridine. | |

| High background/non-specific labeling | 9-Azidoacridine concentration is too high | Decrease the concentration of the probe. |

| Irradiation time is too long | Reduce the duration of UV exposure. | |

| Insufficient quenching | Ensure an adequate concentration of a scavenger like DTT is added immediately after photolysis. | |

| Labeling not competed by nucleotide | Non-specific binding | Re-evaluate the suitability of 9-azidoacridine for your target. The probe may be binding to a site other than the nucleotide-binding pocket. |

| Competitor concentration is too low | Increase the concentration of the competitor nucleotide. |

Conclusion

9-Azidoacridine is a valuable and versatile tool for the study of nucleotide-binding proteins. Its ability to covalently capture its target upon photoactivation provides a powerful method for identifying and characterizing these important drug targets. By following the principles and protocols outlined in this guide, researchers can confidently and effectively employ 9-azidoacridine to advance their understanding of protein-nucleotide interactions and accelerate their drug discovery programs.

References

-

Batra, S. P., & Nicholson, B. H. (1982). 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins. Biochemical Journal, 207(1), 101–108. [Link]

-

Batra, S. P., & Nicholson, B. H. (1982). 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins. PubMed, 207(1), 101–108. [Link]

-

Ye, K., German, G., & Jin, S. (2022). New study proves correct dosage for ultraviolet disinfection against COVID. EurekAlert!. [Link]